Lycorine methiodide Lycorine methiodide Lycorine methiodide is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 15069-99-5
VCID: VC0534147
InChI: InChI=1S/C17H20NO4.HI/c1-18-3-2-9-4-12(19)17(20)15(16(9)18)11-6-14-13(21-8-22-14)5-10(11)7-18;/h4-6,12,15-17,19-20H,2-3,7-8H2,1H3;1H/q+1;/p-1/t12-,15-,16+,17+,18?;/m0./s1
SMILES: C[N+]12CCC3=CC(C(C(C31)C4=CC5=C(C=C4C2)OCO5)O)O.[I-]
Molecular Formula: C17H20INO4
Molecular Weight: 429.2545

Lycorine methiodide

CAS No.: 15069-99-5

Cat. No.: VC0534147

Molecular Formula: C17H20INO4

Molecular Weight: 429.2545

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lycorine methiodide - 15069-99-5

Specification

CAS No. 15069-99-5
Molecular Formula C17H20INO4
Molecular Weight 429.2545
IUPAC Name (1S,17S,18S,19S)-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;iodide
Standard InChI InChI=1S/C17H20NO4.HI/c1-18-3-2-9-4-12(19)17(20)15(16(9)18)11-6-14-13(21-8-22-14)5-10(11)7-18;/h4-6,12,15-17,19-20H,2-3,7-8H2,1H3;1H/q+1;/p-1/t12-,15-,16+,17+,18?;/m0./s1
Standard InChI Key QWPJQWHIXCZTRG-XUPBFBPUSA-M
SMILES C[N+]12CCC3=CC(C(C(C31)C4=CC5=C(C=C4C2)OCO5)O)O.[I-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Structure

Lycorine methiodide has the molecular formula C₁₇H₂₀INO₄, with a quaternary nitrogen atom bearing a methyl group and an iodide counterion . The core structure retains the tetracyclic framework of lycorine with its characteristic methylenedioxy group and two hydroxyl groups .

Physical Properties

Lycorine methiodide has a molecular weight of 429.25 g/mol as calculated by PubChem . In contrast to the parent compound lycorine (which forms stout prisms from alcohol with a melting point of 275-280°C), the methiodide derivative has distinct physical properties that reflect its ionic nature . The solubility profile of lycorine methiodide differs from that of lycorine due to its quaternary ammonium structure, which typically increases water solubility compared to the parent alkaloid .

Stereochemistry

Lycorine methiodide exhibits epimeric stereochemistry and contains defined stereocenters . According to the Inxight Drugs database, the compound has 4 defined stereocenters out of a total of 5, with no E/Z centers . The IUPAC name specifies the stereochemistry as (1S,17S,18S,19S), indicating the absolute configuration at these chiral centers .

Identifiers and Nomenclature

IUPAC Name

The full IUPAC name of lycorine methiodide is (1S,17S,18S,19S)-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹⁵,¹⁹]nonadeca-2,4(8),9,15-tetraene-17,18-diol;iodide .

Registry Numbers and Identifiers

Table 1: Registry Numbers and Identifiers for Lycorine Methiodide

Identifier TypeValue
CAS Registry Number15069-99-5
PubChem CID44659631
UNII857US6JQDY
ChEMBL IDCHEMBL574900
WikidataQ27269606
InChIKeyQWPJQWHIXCZTRG-XUPBFBPUSA-M

The compound is also referenced by several synonyms, including "lycorine methiodide [MI]" and "lycorine N-methyl iodide" .

Structural Descriptors

The SMILES notation for lycorine methiodide is:
C[N+]12CCC3=C[C@@H]([C@H]([C@H]([C@@H]31)C4=CC5=C(C=C4C2)OCO5)O)O.[I-]

The InChI descriptor provides a standardized representation of the compound's structure:
InChI=1S/C17H20NO4.HI/c1-18-3-2-9-4-12(19)17(20)15(16(9)18)11-6-14-13(21-8-22-14)5-10(11)7-18;/h4-6,12,15-17,19-20H,2-3,7-8H2,1H3;1H/q+1;/p-1/t12-,15-,16+,17+,18?;/m0./s1

Relationship to Lycorine

Derivation from Lycorine

Lycorine methiodide is derived from lycorine through quaternization of the nitrogen atom with methyl iodide. Lycorine (molecular formula C₁₆H₁₇NO₄, molecular weight 287.31) is the most frequent alkaloid of the Amaryllidaceae family . The addition of a methyl group to the nitrogen atom in lycorine creates a quaternary ammonium cation, and with iodide as the counterion, forms lycorine methiodide .

Comparative Structural Analysis

The structural difference between lycorine and lycorine methiodide is primarily the methylation of the nitrogen atom, which introduces a permanent positive charge. This modification potentially affects the compound's ability to cross biological membranes and interact with cellular targets compared to the parent compound .

Research Findings and Applications

Biological Activities of the Parent Compound

While specific research on lycorine methiodide is limited in the provided search results, the parent compound lycorine has demonstrated various pharmacological activities that may inform potential applications of its derivatives.

Lycorine has shown:

  • Anti-cancer activity through cytostatic effects rather than cytotoxic mechanisms

  • Ability to suppress cell growth and invasion in cancer models

  • Antiviral effects, including activity against HCV

  • Anti-inflammatory properties

  • Autophagy inhibition through mechanisms involving HMGB1 degradation

Analytical Methods

Spectroscopic Characterization

For lycorine derivatives including potentially lycorine methiodide, various spectroscopic methods are employed for identification and characterization:

UV spectral analysis of lycorine-type alkaloids typically shows characteristic absorption bands at λmax 292 nm (strong peak), 235 nm (strong peak), and 217 nm (shoulder), associated with the methylenedioxy aryl chromophore .

Mass spectrometry analysis of lycorine compounds shows diagnostic fragment ion peaks that could be expected in the methiodide derivative as well, though with modifications due to the quaternary nitrogen .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the analysis of Amaryllidaceae alkaloids including lycorine:

  • HPLC-MS/MS methods using methanol-water containing 0.1% formic acid have been effective for separation and quantification of lycorine compounds

  • Chromatographic separation can be carried out on specific columns such as Kromasil 60-5CN columns (3 μm, 2.1 mm x 150 mm)

  • Ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been used for the discovery and characterization of lycorine-type alkaloids

These methods could likely be adapted for the specific analysis of lycorine methiodide, with appropriate modifications to account for its quaternary ammonium structure .

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